2-Amino-3-bromo-5-nitro-4-picoline
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Overview
Description
“2-Amino-3-bromo-5-nitro-4-picoline” is a chemical compound with the molecular formula C6H6BrN3O2 . It’s a precursor for a drug candidate in development .
Synthesis Analysis
The synthesis of “this compound” involves the exploitation of the 2-nitramino functionality in 2-nitramino-4-picoline. This functionality serves not only as a protecting group but also as a directional handle to afford an efficient, atom-economic, and regioselective synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve several steps. The process is characterized by regioselective pyridine synthesis via a 2-Nitramino-picoline intermediate .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 306.9±37.0 °C and a predicted density of 1.593±0.06 g/cm3 .Scientific Research Applications
Regioselectivity in Bromination
The study on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines contributes to understanding the mechanisms and regioselectivity of bromination in picolines. This research extends to unsymmetrical lutidines using N-bromosuccinimide, showing that nitrogen in the ring deactivates inductively, affecting bromination regioselectivity. This insight is vital for chemical synthesis involving brominated picoline derivatives, highlighting the influence of nitrogen's position on bromination outcomes Rajesh Thapa, Jordan D. Brown, T. Balestri, R. Taylor, 2014.
Oxazoline-Containing Ligands in Asymmetric Catalysis
Compounds with a chiral oxazoline ring, derived from chiral amino alcohols like 2-Amino-3-bromo-5-nitro-4-picoline, are essential in asymmetric catalysis. Their versatility and success in metal-catalyzed transformations underline the chemical's significance in synthesizing enantioselective compounds, crucial for pharmaceuticals and agrochemicals production. This research demonstrates the broad applicability and success of oxazoline-containing ligands in homogeneous metal-catalyzed asymmetric synthesis G. Hargaden, P. Guiry, 2009.
Degradation and Stability of Nitisinone
A study on the degradation processes of nitisinone, which shares structural similarities with this compound, reveals insights into its stability under various conditions. This research is crucial for understanding the stability and degradation pathways of similar compounds, contributing to better pharmaceutical formulations and environmental impact assessments H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019.
Asymmetric Synthesis of α-Amino Acids
Investigations into asymmetric synthesis of α-amino acids via Michael addition reactions involving Ni(II)-complexes of amino acids showcase the significance of this compound in medicinal chemistry. This synthesis route is crucial for developing novel, enantioselective α-amino acids, expanding the toolkit for drug development and synthesis of biologically active compounds J. L. Aceña, A. Sorochinsky, V. Soloshonok, 2014.
Analytical Methods for Antioxidant Activity
The development of analytical methods to determine antioxidant activity highlights the importance of compounds like this compound in assessing the antioxidant capacity of various substances. This research is integral for food engineering, medicine, and pharmacy, contributing to the quality assessment and health benefits of food and pharmaceutical products I. Munteanu, C. Apetrei, 2021.
Future Directions
Properties
IUPAC Name |
3-bromo-4-methyl-5-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNKACVCVSAEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370303 |
Source
|
Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929976-32-9 |
Source
|
Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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